Valtrate
Overview
Description
Valtrate is a natural iridoid compound isolated from the roots of the Valeriana plant. It is known for its diverse biological activities, including antitumor, sedative, and anxiolytic effects. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of various cancers and neurological disorders .
Mechanism of Action
Target of Action
Valtrate, an iridoid compound found in Valeriana, has been identified to primarily target the Platelet-Derived Growth Factor Receptor A (PDGFRA) . PDGFRA plays a crucial role in cell growth and division, and its dysregulation is often associated with various types of cancers .
Mode of Action
This compound interacts with its target, PDGFRA, by downregulating its activity . This interaction leads to significant changes in the cellular environment, particularly in the context of cancer cells. The downregulation of PDGFRA disrupts the normal signaling pathways that promote cell proliferation and migration .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PDGFRA/MEK/ERK signaling pathway . This pathway is critical for cell proliferation and survival. By inhibiting this pathway, this compound disrupts the normal growth and division of cells, particularly in the context of glioblastoma cells .
Pharmacokinetics
It is known that the compound is administered intravenously
Result of Action
This compound has been shown to have significant anti-cancer effects. It inhibits the proliferation of glioblastoma cells in vitro by inducing mitochondrial apoptosis . Additionally, it suppresses the invasion and migration of these cells by inhibiting levels of proteins associated with epithelial-mesenchymal transition (EMT) .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, studies have shown that nitrogen fertilization can enhance the growth and medicinal quality of Valeriana, the plant from which this compound is derived . This suggests that the efficacy and stability of this compound could potentially be influenced by the conditions under which the Valeriana plant is grown .
Biochemical Analysis
Biochemical Properties
Valtrate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the platelet-derived growth factor receptor A (PDGFRA) and downstream MEK/ERK signaling pathways . This interaction leads to the suppression of cell proliferation and migration in glioblastoma cells. Additionally, this compound regulates reactive oxygen species (ROS)-mediated signaling pathways in gastric cancer cells, influencing the expression of proteins such as Bad, Bcl-2, and caspases .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In glioblastoma cells, this compound induces mitochondrial apoptosis and inhibits epithelial-mesenchymal transition (EMT), thereby reducing cell invasion and migration . In gastric cancer cells, this compound decreases cell viability, induces apoptosis through the Bad/Bcl-2/cytochrome c/caspase-3/PARP pathway, and arrests the cell cycle at the G2/M phase . Furthermore, this compound influences cell signaling pathways, including the MAPK/STAT3/NF-κB, AKT/Cyclin B/CDK1/2, and GSK-3β/β-catenin pathways .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound directly targets and inhibits the activity of PDGFRA, leading to the downregulation of the MEK/ERK signaling pathway . This inhibition results in reduced cell proliferation and migration. Additionally, this compound interacts with the STAT3 protein, forming a covalent linkage that inhibits STAT3 activity and induces apoptosis and cell cycle arrest in pancreatic cancer cells . This compound also modulates the expression of various genes involved in apoptosis and cell cycle regulation, such as Bax, Bcl-2, c-Myc, and Cyclin B1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits stability and maintains its anti-tumor activity over extended periods. In glioblastoma cells, this compound significantly reduces tumor volume and enhances survival in tumor-bearing mice over a 28-day period . In gastric cancer cells, this compound induces apoptosis and inhibits cell migration over time by regulating ROS-mediated signaling pathways . Long-term studies have shown that this compound maintains its efficacy in reducing cell viability and inducing apoptosis in various cancer cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, this compound exhibits anxiolytic effects at doses of 5, 10, and 20 mg/kg, with the 10 mg/kg dose showing the most significant reduction in corticosterone levels . In tumor-bearing mice, this compound at a dose of 10 mg/mL significantly reduces tumor volume and enhances survival . High doses of this compound may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as geraniol 10-hydroxylase, which plays a crucial role in stimulating this compound accumulation in Valeriana jatamansi . This compound also influences metabolic flux and metabolite levels by modulating the expression of genes involved in apoptosis and cell cycle regulation . Additionally, this compound’s interaction with ROS-mediated signaling pathways affects the overall metabolic state of cancer cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . In glioblastoma cells, this compound is distributed to the mitochondria, where it induces apoptosis by disrupting mitochondrial function . The transport and distribution of this compound are crucial for its therapeutic efficacy and targeting specific cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. In glioblastoma cells, this compound localizes to the mitochondria, where it induces mitochondrial apoptosis . The subcellular localization of this compound is mediated by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: Valtrate can be synthesized through several methods, including extraction from Valeriana roots and chemical synthesis. The extraction process typically involves the use of solvents such as methylene chloride, followed by purification using column chromatography on silica gel . The mobile phase for chromatography often consists of toluene, ethyl acetate, and methyl ethyl ketone in specific ratios .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Valeriana roots. The process includes grinding the roots, solvent extraction, and purification through chromatography. The final product is obtained by evaporating the solvent and crystallizing the compound .
Chemical Reactions Analysis
Types of Reactions: Valtrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction of this compound can lead to the formation of dihydrothis compound, which has been studied for its pharmacological properties.
Substitution: this compound can undergo substitution reactions, particularly at the ester functional group, to form new compounds with potential therapeutic applications
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Dihydrothis compound.
Substitution: Various ester and amide derivatives.
Scientific Research Applications
Valtrate has been extensively studied for its scientific research applications, including:
Chemistry: this compound serves as a model compound for studying iridoid biosynthesis and chemical transformations.
Biology: It is used to investigate the biological pathways involved in its antitumor and neuroprotective effects.
Medicine: this compound has shown promise in the treatment of cancers, such as glioblastoma and lung cancer, by inhibiting specific signaling pathways
Comparison with Similar Compounds
Valtrate is unique among iridoid compounds due to its specific biological activities and molecular targets. Similar compounds include:
Didrothis compound: Another iridoid ester with similar sedative properties but different antitumor activity.
Acethis compound: Exhibits similar pharmacological effects but differs in its chemical structure and potency.
Isovaleroxyhydroxythis compound: A derivative with distinct biological activities and therapeutic potential
This compound’s uniqueness lies in its ability to target specific signaling pathways and its diverse range of biological activities, making it a valuable compound for scientific research and therapeutic applications.
Properties
IUPAC Name |
[(1S,6S,7R,7aS)-4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O8/c1-12(2)6-18(24)29-17-8-16-15(9-26-14(5)23)10-27-21(20(16)22(17)11-28-22)30-19(25)7-13(3)4/h8,10,12-13,17,20-21H,6-7,9,11H2,1-5H3/t17-,20+,21-,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIAUFOIMFAIPU-KVJIRVJXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C=C2C(C13CO3)C(OC=C2COC(=O)C)OC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1C=C2[C@@H]([C@@]13CO3)[C@@H](OC=C2COC(=O)C)OC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501031053 | |
Record name | Valtrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18296-44-1 | |
Record name | Valtrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18296-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Valtrate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018296441 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valtrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Valtrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.325 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VALTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3JQ035X9B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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